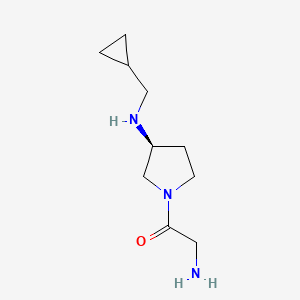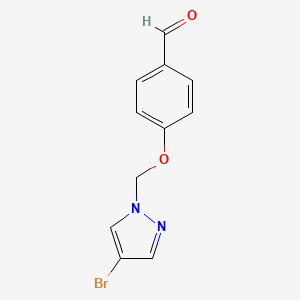![molecular formula C6H7N3OS B11792805 6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol](/img/structure/B11792805.png)
6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol is a heterocyclic compound that belongs to the class of bicyclic systems This compound is characterized by its unique structure, which includes a fused pyrimidine and thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol typically involves the condensation of 5-aminopyrimidine-4(3H)-thione with chloroacetic acid. This reaction proceeds under reflux conditions, resulting in the formation of the desired bicyclic compound . Another method involves the thermal condensation of 5-bromo-6-chloroisocytosine with diethyl N-{p-[(3-amino-2-mercaptopropyl)amino]benzoyl}glutamate, followed by alkaline hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds have a similar bicyclic structure but differ in the arrangement of nitrogen atoms.
Pyridazines and Pyridazinones: These compounds contain a six-membered ring with two adjacent nitrogen atoms and exhibit a wide range of biological activities.
Uniqueness
6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol is unique due to the presence of both nitrogen and sulfur atoms in its ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H7N3OS |
|---|---|
Molecular Weight |
169.21 g/mol |
IUPAC Name |
3,5,6,7-tetrahydropyrimido[4,5-b][1,4]thiazin-4-one |
InChI |
InChI=1S/C6H7N3OS/c10-5-4-6(9-3-8-5)11-2-1-7-4/h3,7H,1-2H2,(H,8,9,10) |
InChI Key |
HLPIIJKIXASNPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(N1)C(=O)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(1-Amino-3-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11792762.png)

![2-(2-(Furan-2-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11792769.png)
![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine](/img/structure/B11792778.png)
![6-(4-Chlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11792792.png)

![2-(4-(Ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B11792810.png)
![7-Bromo-3-phenylbenzo[D]isoxazole](/img/structure/B11792816.png)

